methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
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Overview
Description
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The dihydropyrimidine ring in the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . Its molecular formula is C14H16N2O3 and it has a molecular weight of 260.29 . The compound has a melting point range of 206.0 to 210.0 degrees Celsius . The maximum absorption wavelength is 332 (CH3CN) nm .Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have developed methods to synthesize heterocyclic systems using similar compounds as starting points or intermediates. For instance, Selič et al. (1997) described the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other related compounds (Selič, Grdadolnik, & Stanovnik, 1997). This demonstrates the compound's utility in creating pharmacologically relevant heterocycles.
Herbicide Development
In the context of agricultural chemistry, modifications of related pyrimidine derivatives have been explored for developing new herbicides. Tamaru et al. (1997) studied analogues of a prototype herbicide by modifying its structure to enhance herbicidal activity against Barnyard grass in paddy rice, leading to the development of effective compounds like KIH-6127 (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).
Pharmaceutical Applications
The synthesis of heterocyclic compounds using related chemical structures has also been pursued for potential pharmaceutical applications. Gangjee et al. (2009) described the design, synthesis, and evaluation of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[[2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-3-28-14-13-21-19(15-28)24(31)29(23(27-21)17-9-5-4-6-10-17)16-22(30)26-20-12-8-7-11-18(20)25(32)33-2/h4-12H,3,13-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGVIJQYHBWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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